Dimethyl terephthalate-13C2-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl terephthalate-13C2-1 is a stable isotope-labeled compound, specifically a 13C-labeled version of dimethyl terephthalate. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process . The incorporation of stable heavy isotopes like carbon-13 into drug molecules allows for precise tracking and analysis in various experimental settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl terephthalate-13C2-1 is synthesized by incorporating carbon-13 into the molecular structure of dimethyl terephthalate. The general synthetic route involves the esterification of terephthalic acid with methanol in the presence of a carbon-13 source. The reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of terephthalic acid with methanol, followed by purification steps to isolate the labeled compound. The use of carbon-13 enriched methanol ensures the incorporation of the isotope into the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl terephthalate-13C2-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form terephthalic acid.
Reduction: It can be reduced to form dimethyl 1,4-cyclohexanedicarboxylate.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Catalysts such as palladium on carbon or nickel are used in hydrogenation reactions.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be used for substitution reactions
Major Products Formed
Oxidation: Terephthalic acid.
Reduction: Dimethyl 1,4-cyclohexanedicarboxylate.
Substitution: Various substituted dimethyl terephthalate derivatives
Scientific Research Applications
Dimethyl terephthalate-13C2-1 is widely used in scientific research, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies.
Biology: In metabolic studies to track the incorporation and transformation of labeled compounds.
Medicine: In pharmacokinetic studies to understand drug distribution and metabolism.
Mechanism of Action
The mechanism of action of dimethyl terephthalate-13C2-1 involves its use as a tracer molecule. The incorporation of carbon-13 allows for precise tracking using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. These techniques enable researchers to monitor the distribution, transformation, and fate of the compound in various biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl terephthalate-13C8
- Dimethyl terephthalate-1-13C
- Dimethyl sulfoxide-13C2
- Dimethyl ether-13C2
Uniqueness
Dimethyl terephthalate-13C2-1 is unique due to its specific labeling with two carbon-13 atoms, which provides a distinct mass shift and allows for precise tracking in complex systems. This makes it particularly valuable in studies requiring high sensitivity and specificity .
Properties
Molecular Formula |
C10H10O4 |
---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
dimethyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C10H10O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h3-6H,1-2H3/i9+1,10+1 |
InChI Key |
WOZVHXUHUFLZGK-OJJJIBSVSA-N |
Isomeric SMILES |
CO[13C](=O)C1=CC=C(C=C1)[13C](=O)OC |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.